molecular formula C10H19FN2O2 B1148190 (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 907544-16-5

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

Cat. No. B1148190
M. Wt: 218.272
InChI Key: ZQRYPCAUVKVMLZ-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds often involves condensation reactions, starting from readily available reagents. For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel inhibitors, can be synthesized through a series of steps starting from 4-methylpyridinium, involving SN2 substitution, borohydride reduction, oxidation, and finally, acylation to obtain the desired product with a total yield reaching 80.2% (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by single crystal XRD data, showcasing specific crystallization systems and intermolecular interactions that contribute to the overall architecture of the compound. For instance, compounds have been characterized to crystallize in the monoclinic crystal system with detailed unit cell parameters, revealing weak C–H···O intermolecular interactions and aromatic π–π stacking interactions (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar piperidine derivatives include the Mitsunobu reaction, leading to stereoselective syntheses of substituted tert-butyl piperidine carboxylates. These reactions enable the transformation of specific functional groups and the introduction of stereochemical complexity, highlighting the versatility of piperidine derivatives in synthetic chemistry (V. Boev et al., 2015).

Scientific Research Applications

  • Synthesis and Structural Analysis in Medicinal Chemistry : This compound and its derivatives are often utilized in the synthesis of other complex molecules. For instance, Wang et al. (2001) described the synthesis of potent inhibitors of influenza neuraminidase using similar compounds, highlighting their significance in antiviral drug development (Wang et al., 2001).

  • Applications in Stereochemistry : Compounds like "(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate" are used in stereoselective syntheses, where specific stereochemistry is crucial. Boev et al. (2015) demonstrated its use in producing tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, important for achieving desired stereochemical outcomes in chemical syntheses (Boev et al., 2015).

  • Enabling Direct Coupling in Organic Synthesis : Palomo et al. (1997) utilized similar compounds for the synthesis of α-amino acid N-carboxy anhydrides, which play a crucial role in peptide synthesis (Palomo et al., 1997).

  • Use in 19F NMR Probes and Medicinal Chemistry : Tressler and Zondlo (2014) synthesized derivatives for use in 19F NMR, an important tool in medicinal chemistry research for studying molecular interactions and structure (Tressler & Zondlo, 2014).

  • In Antibacterial Research : Research by Sriram et al. (2007) on similar compounds showed their potential in developing antimycobacterial agents, indicating their applicability in addressing bacterial infections (Sriram et al., 2007).

  • Mechanistic Studies in Organic Chemistry : Xue and Silverman (2010) explored the mechanism of tert-butyloxycarbonyl group migration in similar compounds, providing insights into reaction pathways that are fundamental to organic synthesis (Xue & Silverman, 2010).

properties

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670500
Record name tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

CAS RN

907544-16-5
Record name tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
Inappropriate activation of endosomal TLR7 and TLR8 occurs in several autoimmune diseases, in particular systemic lupus erythematosus (SLE). Herein, the development of a TLR8 …
Number of citations: 17 pubs.acs.org

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